molecular formula C23H18ClN3O2S B4897832 N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide

N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide

Cat. No. B4897832
M. Wt: 435.9 g/mol
InChI Key: AGYRLUDRRAJRJT-UHFFFAOYSA-N
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Description

N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide is a chemical compound that belongs to the thiazole family. It has been studied extensively for its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it works by reducing inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and oxidative stress in the body. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide in lab experiments is its well-established synthesis method. It is also relatively easy to work with and has been shown to have potent anti-cancer and anti-inflammatory properties. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide. One area of research could focus on understanding its mechanism of action and identifying the specific enzymes that it targets. Another area of research could focus on developing more potent analogs of this compound that have improved anti-cancer and anti-inflammatory properties. Additionally, research could focus on exploring its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide involves the reaction of 5-chloro-2-methoxyaniline with 2-bromo-1-(3-nitrophenyl)ethanone to form 2-(5-chloro-2-methoxyphenylamino)-1-(3-nitrophenyl)ethanone. This intermediate is then reacted with thiosemicarbazide to form N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide. The synthesis process is well-established and has been reported in several research papers.

Scientific Research Applications

N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide has been extensively studied for its potential use in scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

N-[3-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c1-29-21-11-10-17(24)13-19(21)26-23-27-20(14-30-23)16-8-5-9-18(12-16)25-22(28)15-6-3-2-4-7-15/h2-14H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYRLUDRRAJRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-YL}phenyl)benzamide

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